molecular formula C5H4ClF2N3 B15236334 5-Chloro-3-(difluoromethyl)pyrazin-2-amine

5-Chloro-3-(difluoromethyl)pyrazin-2-amine

Cat. No.: B15236334
M. Wt: 179.55 g/mol
InChI Key: CICYQDJOPRTGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(difluoromethyl)pyrazin-2-amine (CAS 1845754-46-2) is a high-purity pyrazine-based chemical building block designed for pharmaceutical research and development. With a molecular formula of C5H4ClF2N3 and a molecular weight of 179.55 g/mol, this compound features a reactive chloro group and a difluoromethyl substituent on its pyrazine ring, making it a versatile intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex molecules . This compound is of significant interest in medicinal chemistry, particularly in the search for new antiparasitic agents. Research indicates that heterocyclic scaffolds like the pyrazine core are crucial in developing treatments for diseases such as cryptosporidiosis, a life-threatening diarrheal disease . The structural motifs present in this amine—specifically the chlorine and fluorine atoms—are known to influence key parameters like lipophilicity and metabolic stability, which are critical for optimizing drug potency and reducing off-target effects, such as affinity for the hERG ion channel . Scientists utilize this building block to explore novel chemical space and generate analogs with improved efficacy and safety profiles. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulatory guidelines.

Properties

Molecular Formula

C5H4ClF2N3

Molecular Weight

179.55 g/mol

IUPAC Name

5-chloro-3-(difluoromethyl)pyrazin-2-amine

InChI

InChI=1S/C5H4ClF2N3/c6-2-1-10-5(9)3(11-2)4(7)8/h1,4H,(H2,9,10)

InChI Key

CICYQDJOPRTGRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)N)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-3-(difluoromethyl)pyrazin-2-amine may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(difluoromethyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives .

Scientific Research Applications

5-Chloro-3-(difluoromethyl)pyrazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(difluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-chloro-3-(difluoromethyl)pyrazin-2-amine with structurally related pyrazin-2-amine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (5), -CF$2$H (3), -NH$2$ (2) C$5$H$5$ClF$2$N$3$ 179.56 Enhanced lipophilicity, metabolic stability
2-Amino-5-chloropyrazine Cl (5), -NH$_2$ (2) C$4$H$4$ClN$_3$ 129.55 Simpler structure; limited halogen bonding potential
3-Chloro-5-methylpyrazin-2-amine Cl (3), -CH$3$ (5), -NH$2$ (2) C$5$H$6$ClN$_3$ 143.58 Methyl group increases steric bulk but reduces electronegativity
3-Chloro-5-(trifluoromethyl)pyrazin-2-amine Cl (3), -CF$3$ (5), -NH$2$ (2) C$5$H$3$ClF$3$N$3$ 197.55 Higher lipophilicity and electron-withdrawing effects from -CF$_3$
5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine Cl (5), F (3,6), -N(CH$3$)$2$ (2) C$6$H$6$ClF$2$N$3$ 193.58 Dimethylamine enhances solubility; dual fluorine substitution

Key Findings from Comparative Studies

Electronic Effects :

  • The difluoromethyl (-CF$2$H) group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and polarity. In contrast, trifluoromethyl (-CF$3$) analogs exhibit stronger electron withdrawal, which may reduce bioavailability due to excessive hydrophobicity .
  • Chlorine at position 5 facilitates halogen bonding, as observed in chloro-substituted pyrazines forming coordination polymers via Cl···N interactions .

Physicochemical Properties :

  • The -CF$2$H substituent increases metabolic stability compared to methyl (-CH$3$) analogs, as fluorine resists oxidative degradation .
  • N,N-dimethylation (as in ’s compound) improves aqueous solubility but may reduce binding affinity due to steric hindrance .

Biological Activity :

  • Fluorinated pyrazines, including trifluoromethyl derivatives, are prevalent in antiviral and anticancer agents. For example, trifluoromethyl-substituted pyrazines show enhanced binding to kinase targets due to fluorine’s van der Waals interactions .
  • Chlorine’s role in halogen bonding is critical in crystal engineering and receptor-ligand interactions, as seen in halogenated pharmaceuticals .

Biological Activity

5-Chloro-3-(difluoromethyl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H4ClF2N3\text{C}_5\text{H}_4\text{ClF}_2\text{N}_3

This compound features a pyrazine ring substituted with a chlorine atom and a difluoromethyl group, which are critical for its biological activity.

Research has indicated that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. For instance, derivatives of pyrazine have been tested against Mycobacterium tuberculosis and other bacterial strains, demonstrating significant minimum inhibitory concentrations (MICs) .
  • Anticancer Potential : The structural modifications in pyrazine derivatives often enhance their anticancer activities. The introduction of specific substituents can improve efficacy against various cancer cell lines .
  • Inhibition of Enzymatic Pathways : Certain pyrazine derivatives have been found to inhibit critical enzymatic pathways in pathogens, affecting their viability and virulence .

Structure-Activity Relationship (SAR)

A comprehensive SAR study is essential for understanding how modifications to the pyrazine structure influence biological activity:

CompoundSubstituentsMIC (µg/mL)Activity Type
1Cl at C53.91Antimycobacterial
2CF3 at C40.78Antimycobacterial
3NH2 at C26.25Antibacterial

This table illustrates that the presence of electron-withdrawing groups like Cl and CF3 significantly enhances the antimicrobial properties of these compounds.

Case Studies

  • Antimycobacterial Activity : A study evaluated various pyrazine derivatives against M. tuberculosis, revealing that compounds with specific substitutions at the C5 position exhibited potent activity with MIC values ranging from 1.56 to 6.25 µg/mL .
  • Anticancer Screening : Another investigation focused on the anticancer potential of structurally related compounds, where modifications led to improved antiproliferative effects against several cancer cell lines. The study emphasized the importance of the urea moiety in enhancing anticancer activities .
  • Mechanistic Insights : Research utilizing phenotypic assays demonstrated that certain pyrazine derivatives could disrupt cellular ATP production, indicating a novel mechanism through which these compounds exert their effects on pathogenic organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.